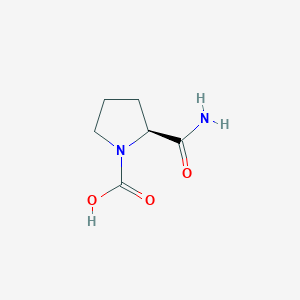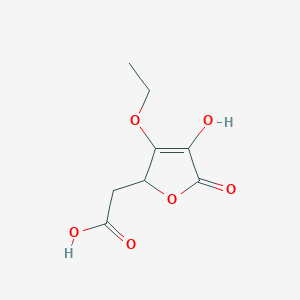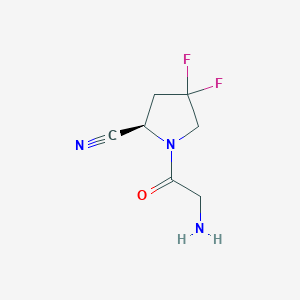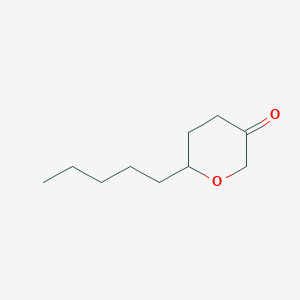
(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Carbamoylpyrrolidine-1-carboxylic acid is a chiral amino acid derivative with significant relevance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a carbamoyl group and a carboxylic acid group. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Carbamoylpyrrolidine-1-carboxylic acid can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid . Another method involves the asymmetric hydrogenation of a pyrrolidine derivative using a chiral catalyst to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-2-Carbamoylpyrrolidine-1-carboxylic acid typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to ensure high enantiomeric purity and yield. Advanced techniques such as continuous flow synthesis and biocatalysis are also employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Carbamoylpyrrolidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamoyl group under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
(S)-2-Carbamoylpyrrolidine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Serves as a precursor for the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential therapeutic properties and as a component in drug design.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Carbamoylpyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
®-2-Carbamoylpyrrolidine-1-carboxylic acid: The enantiomer of the (S)-form, with different optical activity and potentially different biological activity.
Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the carbamoyl group.
Pyrrolidine-2-carboxylic acid: Another derivative with a similar core structure but different substituents.
Uniqueness: (S)-2-Carbamoylpyrrolidine-1-carboxylic acid is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, interaction with biological targets, and overall functionality in various applications.
Properties
CAS No. |
717094-71-8 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(2S)-2-carbamoylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)4-2-1-3-8(4)6(10)11/h4H,1-3H2,(H2,7,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
HZWNCWJPJSKCTL-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)O)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)

![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)





![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
